molecular formula C10H7F3O B1383439 [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol CAS No. 1803607-47-7

[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol

Cat. No. B1383439
CAS RN: 1803607-47-7
M. Wt: 200.16 g/mol
InChI Key: PCHPXCGVZYVCQT-UHFFFAOYSA-N
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Description

“[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H7F3O . It has a molecular weight of 200.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol” is 1S/C10H7F3O/c11-10(12,13)6-5-8-1-3-9(7-14)4-2-8/h1-4,14H,7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol” is a powder that is stored at room temperature . The compound has a molecular weight of 200.16 .

Scientific Research Applications

Photomodulation and Dye Synthesis

A study by Aiken et al. (2013) discusses the synthesis of substituted methanols, including compounds similar to [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol. These methanols display effective photochromism, leading to the generation of photomerocyanines, which are useful in dye synthesis and photomodulation applications (Aiken et al., 2013).

Catalysis

Ozcubukcu et al. (2009) have developed a tris(triazolyl)methanol ligand that, when combined with copper, forms a complex catalyzing the Huisgen 1,3-dipolar cycloaddition. This demonstrates the potential of [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol derivatives in facilitating significant chemical reactions (Ozcubukcu et al., 2009).

Thiol Protecting Group

Qiu et al. (2023) report the use of a tris(4-azidophenyl)methanol, similar in structure to [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol, as a multifunctional thiol protecting group in peptoid synthesis. It illustrates the compound's utility in protecting sensitive chemical groups during complex chemical syntheses (Qiu et al., 2023).

Antimicrobial Activity

Kumar et al. (2012) synthesized derivatives of phenylpyrazolylmethanol, which shares a core structure with [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol, and found them to have significant antimicrobial activity. This suggests potential for similar compounds in developing new antimicrobial agents (Kumar et al., 2012).

Spectroelectrochemical Investigations

Hua et al. (2016) investigated the redox-active tris(pyridinyl)phenylamine ligands, similar in function to [4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol, for their utility in metal-organic frameworks. Their research highlights the compound's potential in advanced material science, particularly in developing electroactive frameworks (Hua et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(3,3,3-trifluoroprop-1-ynyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)6-5-8-1-3-9(7-14)4-2-8/h1-4,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHPXCGVZYVCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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